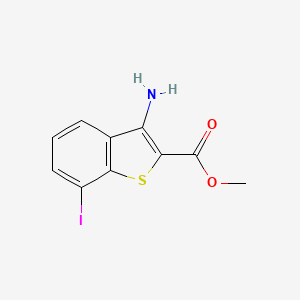

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

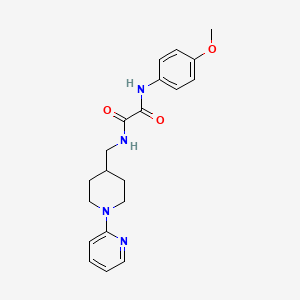

“Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is a chemical compound with the CAS number 2089797-56-6. It is identified as having endocrine-disrupting properties .

Molecular Structure Analysis

While the exact molecular structure of “Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is not provided, a related compound, “Methyl-3-aminothiophene-2-carboxylate”, has been studied. It was found to crystallize in the monoclinic crystal system P2 1 /c space group .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Study

Methyl 3-aminothiophene-2-carboxylate (MATC), a key intermediate in organic synthesis, medicine, dyes, and pesticides, demonstrates various inter- and intra-interactions due to its amino and carboxyl groups. Its crystal structure was analyzed using single crystal X-ray diffraction, revealing its crystallization in the monoclinic crystal system and various molecular interactions (Y. Tao et al., 2020).

Synthesis Methodology

A study reported an efficient synthesis route for methyl carbazole-3-carboxylate derivatives, involving the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate. This methodology was applied in synthesizing carbazole alkaloids, showcasing the compound's utility in complex organic syntheses (S. Rasheed et al., 2014).

Catalytic Reactions

A practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate through Chan-Lam cross-coupling has been developed, indicating the compound's relevance in catalytic reactions (Komal Rizwan et al., 2015).

Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates were synthesized and found to modulate neuronal NMDA receptors, suggesting their potential application in neuroscientific research (V. Sokolov et al., 2019).

Synthesis of Imines

The compound was used to synthesize 3-amino-2-carbamoylthiophene, which reacted with cycloalkanones to form imines, showing its role in the synthesis of diverse organic compounds (LeRoy H. Klemm et al., 1995).

Aminocarbonylation

In a study focusing on homogeneous catalytic aminocarbonylation, amino acid methyl esters were used as nucleophiles, demonstrating the compound's utility in creating diverse derivatives (E. Müller et al., 2005).

Functionalized Oligo/Polythiophenes

The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids were reported, utilizing thiophene substituted with carboxylic acid or acetic acid moieties. This study highlights the compound's application in creating functionalized oligomers and polymers (Christopher D. McTiernan et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIVPQABYQGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)